molecular formula C9H21N3O B089010 N1-Acetylspermidine CAS No. 14278-49-0

N1-Acetylspermidine

Cat. No. B089010
CAS RN: 14278-49-0
M. Wt: 187.28 g/mol
InChI Key: MQTAVJHICJWXBR-UHFFFAOYSA-N
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Description

Introduction N1-Acetylspermidine is a derivative of the polyamine spermidine, which is involved in various biological processes. Its synthesis and physiological significance have been subjects of research in various contexts, including human health and disease.

Synthesis Analysis N1-Acetylspermidine is synthesized from spermidine in biological systems. For instance, in cultured human lymphocytes, it is formed alongside N-acetylputrescine. These compounds are synthesized in both untreated and lectin-transformed cells, indicating a fundamental role in cell physiology (Menashe, Faber, & Bachrach, 1980).

Molecular Structure Analysis While specific studies focusing solely on the molecular structure of N1-Acetylspermidine are limited, its structure as a derivative of spermidine implies a typical polyamine backbone with an acetyl group attached to the nitrogen atom. This acetylation alters its chemical behavior compared to spermidine.

Chemical Reactions and Properties The chemical reactions involving N1-Acetylspermidine primarily include its formation and subsequent interactions in biological systems. It participates in the dynamic equilibrium of polyamine metabolism, which is crucial for cell growth and differentiation.

Physical Properties Analysis The physical properties of N1-Acetylspermidine, such as solubility and stability, are not extensively documented in the available literature. However, its close relation to spermidine suggests similar properties like solubility in water and biological fluids.

Chemical Properties Analysis N1-Acetylspermidine's acetyl group impacts its chemical properties, potentially altering its interaction with other molecules and enzymes within the cell. It's a subject of interest in cancer research, as its levels are often altered in various cancer types, indicating a possible role in tumor biology (S. Takenoshita et al., 1984).

Scientific Research Applications

  • Colorectal Adenocarcinomas : N1-Acetylspermidine levels are significantly elevated in human colorectal adenocarcinomas compared to benign adenomas and control mucosae, suggesting its potential as a biochemical marker for this cancer (Takenoshita et al., 1984).

  • Oral Cavity Tumors : Elevated levels of N1-Acetylspermidine in squamous cell carcinoma of the oral cavity compared to surrounding healthy tissue and benign oral lesions indicate its potential as a marker for diagnosis (Gallesio et al., 1994).

  • Cardiac and Spleen Responses : In rats, N1-Acetylspermidine content greatly increases in the heart and spleen after isoprenaline treatment, suggesting its involvement in response to catecholamine stress (Stefanelli et al., 1986).

  • Cancer Biomarkers in Urine : N1-Acetylspermidine shows promise as a urinary biochemical marker for colon cancer in experimental models, with significant elevations observed in cancerous conditions (Halline et al., 1989).

  • Renal Cell Tumors : N1-Acetylspermidine forms a significant part of the polyamine pool in the RPMI mouse renal cell tumor, indicating its potential as a direct source for elevated urinary N1-Acetylspermidine in renal cell carcinomas (Pine et al., 1989).

  • Polyamine Catabolism in Cells : N1-Acetylspermidine accumulates in human and rodent cells under stress or in the late exponential phase of growth, highlighting its role in polyamine catabolism and response to environmental stress (Carper et al., 1991).

Future Directions

SSAT may be a useful target in diseases other than cancer, but the wide-ranging physiological and pathophysiological effects of altered SSAT expression will require very careful limitation of such strategies to the relevant cells to avoid toxic effects .

properties

IUPAC Name

N-[3-(4-aminobutylamino)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTAVJHICJWXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCNCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162175
Record name N(1)-Acetylspermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N1-Acetylspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001276
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N1-Acetylspermidine

CAS RN

14278-49-0
Record name N1-Acetylspermidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14278-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(1)-Acetylspermidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(1)-Acetylspermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-Acetylspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001276
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
L Persson, E Rosengren - Cancer letters, 1989 - Elsevier
Mammary cancers were shown to contain large amounts of N 1 -acetylated derivatives of spermidine and spermine, whereas only small amounts of N 1 -acetylspermidine and no N 1 -…
Number of citations: 43 www.sciencedirect.com
AM Rao, JF Hatcher, A Dogan… - Journal of …, 2000 - Wiley Online Library
… quantifying the accumulated N1-acetylspermidine after CNS … in accumulation of N1-acetylspermidine after CNS injury in … increased formation of N1-acetylspermidine after CNS injury, …
Number of citations: 53 onlinelibrary.wiley.com
S Matsuzaki, K Hamana, K Imai, K Matsuura - Biochemical and Biophysical …, 1982 - Elsevier
In mature hamster epididymis several unknown peaks were observed on our high-performance liquid chromatograms in addition to the common polyamines, putrescine, spermidine …
Number of citations: 90 www.sciencedirect.com
A Sessa, A Perin - Cancer letters, 1991 - Elsevier
Hepatic preneoplastic nodules and hepatomas obtained in a multistep protocol of rat hepatocarcinogenesis (diethylnitrosamine, 2-acetylaminofluorene, and partial hepatectomy) …
Number of citations: 19 www.sciencedirect.com
M Kato, K Maeda, R Nakahara, H Hirose, A Kondo… - PNAS …, 2023 - academic.oup.com
… To elucidate a key enzymatic regulator for the accumulation of N1-acetylspermidine, we measured … S3C), suggesting that SAT1 is a key enzyme for N1-acetylspermidine accumulation. …
Number of citations: 6 academic.oup.com
M Sugimoto, K Hiramatsu, S Kamei, K Kinoshita… - Journal of cancer …, 1995 - Springer
… N1-Acetylspermidine was often elevated substantially even in cases of benign disease. Thus, consistent with the current evaluation, total polyamines and three major polyamine …
Number of citations: 48 link.springer.com
BI Haukanes, K Szajko, DE Helland - FEBS letters, 1990 - Wiley Online Library
The cleavage efficiency of spermidine and its acetyl derivatives (N 1 ‐acetylspermidine and N 8 ‐acetylspennidine) at apurinic sites in DNA were examined by PAGE‐urea analysis. The …
Number of citations: 4 febs.onlinelibrary.wiley.com
MA Desiderio, L Bardella - Hepatology, 1994 - Wiley Online Library
… and spermine) and of N1-acetylspermidine in neoplastic cells at … To obtain the actual values of N1-acetylspermidine and N'-… MDL 72527 augmented N1-acetylspermidine levels at all …
Y Chen, S Vujcic, P Liang, P Diegelman… - Biochemical …, 2003 - portlandpress.com
… transfected into HEK-293 cells, SSAT-1 decreased spermidine and spermine pools by ≈30%, while, at the same time, significantly increasing putrescine, N1-acetylspermidine, N1-…
Number of citations: 45 portlandpress.com
AW Maksymiuk, DS Sitar, R Ahmed, B Cheng… - Future science …, 2018 - Future Science
… The increased production of polyamines in cancer results in increased levels of polyamines and N1-acetylspermidine, reflecting increased SSAT-1 activity [14,15]. Indeed, an increase …
Number of citations: 15 www.future-science.com

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